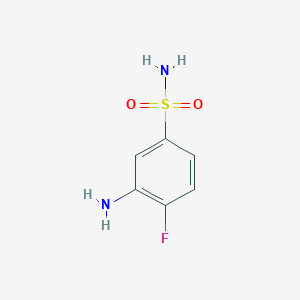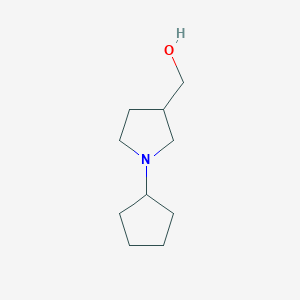
(1-环戊基吡咯啉-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1-Cyclopentylpyrrolidin-3-yl)methanol is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that might be expected from (1-Cyclopentylpyrrolidin-3-yl)methanol. For instance, the synthesis and characterization of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, as described in the first paper, involves a piperidine ring, which is a close relative to the pyrrolidine ring found in (1-Cyclopentylpyrrolidin-3-yl)methanol . The second paper discusses the synthesis and derivatization of bis(pentamethylcyclopentadienyl)methanol, which includes a cyclopentadienyl group, similar to the cyclopentyl group in the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the condensation reaction and the use of reagents such as LiAlH4 for reduction, as well as solvents like methylene dichloride and hexane/pyridine mixtures . These methods suggest that the synthesis of (1-Cyclopentylpyrrolidin-3-yl)methanol could potentially involve similar reductive processes or condensation reactions with appropriate precursors and catalysts.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic techniques and X-ray crystallography . For example, the piperidine ring in the compound from the first paper adopts a chair conformation, which is a common and stable conformation for six-membered rings . This information can be useful when predicting the conformational preferences of the pyrrolidine ring in (1-Cyclopentylpyrrolidin-3-yl)methanol.
Chemical Reactions Analysis
The related compounds exhibit reactivity typical of alcohols, such as deprotonation with alkyllithium compounds to form alcoholates, which can then be further reacted with reagents like phosgen and tosyl chloride to yield derivatives like chloroformates and tosylates . These reactions indicate that (1-Cyclopentylpyrrolidin-3-yl)methanol could also undergo similar transformations, leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical properties such as solubility and crystallization behavior can be inferred from the related compounds. For instance, the separation of bis(pentamethylcyclopentadienyl)methanol from its Diels-Alder product by crystallization at low temperatures suggests that careful control of temperature and solvent choice is important for the isolation and purification of such compounds . The tendency for intramolecular cycloaddition reactions, as seen with bis(pentamethylcyclopentadienyl)methanol, could also be a consideration for the stability and storage of (1-Cyclopentylpyrrolidin-3-yl)methanol .
科学研究应用
有机合成催化剂
相关化合物在催化领域的一个重要应用是作为配体或活性位点参与催化过程。例如,已经合成了三(1-苄基-1H-1,2,3-三唑-4-基)甲醇配体用于催化Huisgen 1,3-双极环加成反应,展示了在有机合成中的实用性,通过在温和条件下促进反应,降低催化剂负载并与游离氨基团兼容(Ozcubukcu et al., 2009)。
生物膜研究
在生物膜研究中,甲醇作为溶解剂的行为已经被探索,以了解其对脂质动态的影响。这项研究对于研究生物和合成膜中的跨膜蛋白质/肽很关键。甲醇影响脂质动态,展示了其在生物膜研究中的作用,并强调了在生物研究中考虑溶剂效应的重要性(Nguyen et al., 2019)。
环境监测和食品安全
为了环境监测和食品安全,已经开发了独特的传感器技术来高灵敏度和选择性地检测甲醇。例如,基于氧化钇的传感器为超灵敏检测甲醇提供了一种有前途的方法,这对于监测空气质量和确保像酒精这样的可食用物品的安全至关重要,通过高选择性地检测乙醇和水混合物中的甲醇(Zheng et al., 2019)。
有机合成和药物化学
在有机合成和药物化学中,与“(1-环戊基吡咯啉-3-基)甲醇”结构相关的化合物已经被用于合成各种有机分子和中间体。这些合成通常涉及催化方法,展示了这类化合物在促进对于制药和其他有机化合物发展至关重要的反应中的多功能性。例如,铱催化的甲醇和烯烃的直接C-C偶联代表了利用甲醇作为有机合成中一碳建筑块的开创性方法,突显了在化学合成中利用可再生原料生产增值产品的潜力(Moran et al., 2011)。
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
(1-cyclopentylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-5-6-11(7-9)10-3-1-2-4-10/h9-10,12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFRWUWFQYXXNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640638 |
Source


|
| Record name | (1-Cyclopentylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017429-88-7 |
Source


|
| Record name | (1-Cyclopentylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

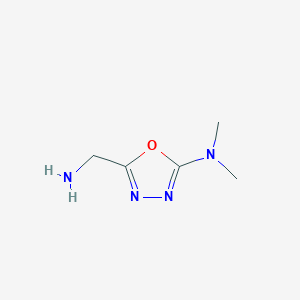
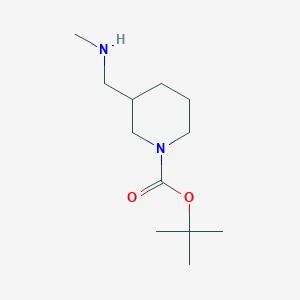




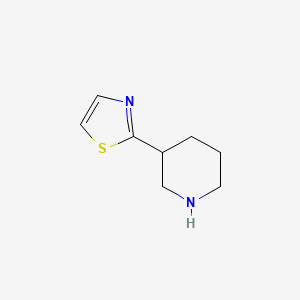
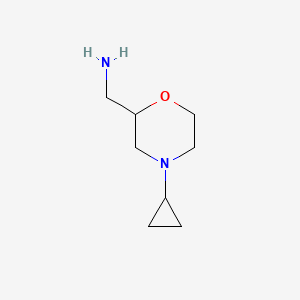
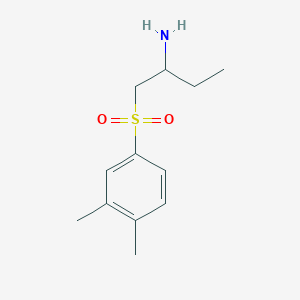
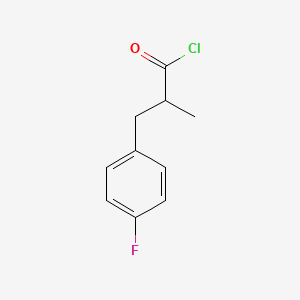

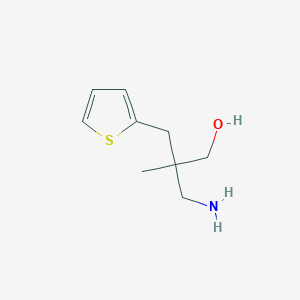
![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)
